molecular formula C8H6ClNS B3112508 3-Chloro-4-methylsulfanylbenzonitrile CAS No. 189628-36-2

3-Chloro-4-methylsulfanylbenzonitrile

Cat. No.: B3112508
CAS No.: 189628-36-2
M. Wt: 183.66 g/mol
InChI Key: MOTAJJVUNNOUSO-UHFFFAOYSA-N
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Description

3-Chloro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylsulfanyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylsulfanylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzonitrile.

    Substitution Reaction: A nucleophilic substitution reaction is carried out where the chlorine atom at the fourth position is replaced by a methylsulfanyl group. This can be achieved using methylthiolate (CH3S-) as the nucleophile.

    Reaction Conditions: The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylsulfanylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines, alkoxides

Major Products Formed

    Oxidation: 3-Chloro-4-methylsulfinylbenzonitrile (sulfoxide), 3-Chloro-4-methylsulfonylbenzonitrile (sulfone)

    Reduction: 3-Chloro-4-methylsulfanylbenzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

3-Chloro-4-methylsulfanylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.

    4-Methylsulfanylbenzonitrile:

    3-Chloro-4-methylbenzonitrile: Lacks the sulfanyl group, which changes its chemical properties and reactivity.

Uniqueness

3-Chloro-4-methylsulfanylbenzonitrile is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTAJJVUNNOUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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